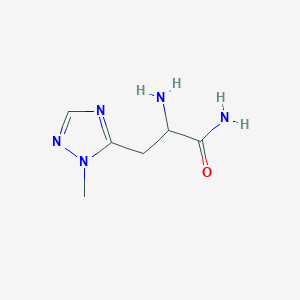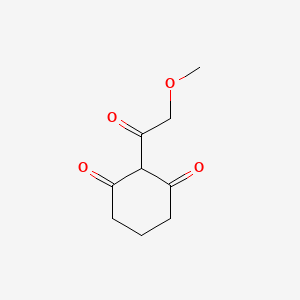
(2S)-2-Amino-3-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-methylpent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom, a methyl group (-CH3) on the third carbon, and a double bond between the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-methylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3-methyl-2-butenal and ammonia. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidization can enhance the efficiency and scalability of the production process . Additionally, the implementation of stringent quality control measures ensures the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated amino acids.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
(2S)-2-Amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive intermediates. Additionally, it may modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the double bond.
(2S)-2-Amino-3-methylpentanoic acid: Similar structure but with a saturated carbon chain.
(2S)-2-Amino-3-methylhex-4-enoic acid: Similar structure but with an extended carbon chain.
Uniqueness
(2S)-2-Amino-3-methylpent-4-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m0/s1 |
InChI Key |
RXVINEUKGZXZAV-AKGZTFGVSA-N |
Isomeric SMILES |
CC(C=C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C=C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)



![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)

![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)





